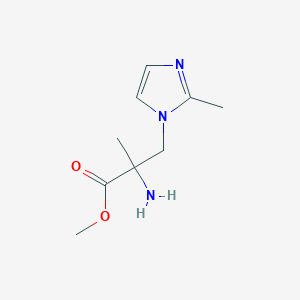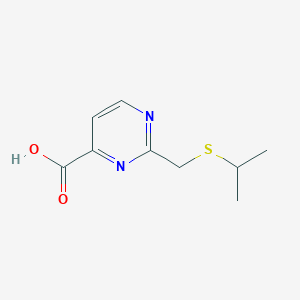
n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine: is a chemical compound with the molecular formula C11H23NO2S and a molecular weight of 233.37 g/mol . This compound is characterized by the presence of an ethyl group, a propylsulfonyl group, and a cyclohexanamine structure. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with ethylamine and propylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH, and using appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency and yield, and involves the use of industrial-grade equipment and materials .
Analyse Chemischer Reaktionen
Types of Reactions: n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted cyclohexanamine derivatives.
Wissenschaftliche Forschungsanwendungen
n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- n-Ethyl-2-(methylsulfonyl)cyclohexan-1-amine
- n-Ethyl-2-(butylsulfonyl)cyclohexan-1-amine
- n-Ethyl-2-(phenylsulfonyl)cyclohexan-1-amine
Comparison: n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine is unique due to the presence of the propylsulfonyl group, which imparts specific chemical and physical properties. Compared to similar compounds with different sulfonyl groups, it may exhibit different reactivity, solubility, and biological activity .
Eigenschaften
Molekularformel |
C11H23NO2S |
|---|---|
Molekulargewicht |
233.37 g/mol |
IUPAC-Name |
N-ethyl-2-propylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO2S/c1-3-9-15(13,14)11-8-6-5-7-10(11)12-4-2/h10-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
FLGZUUGHVBSHHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1CCCCC1NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)







